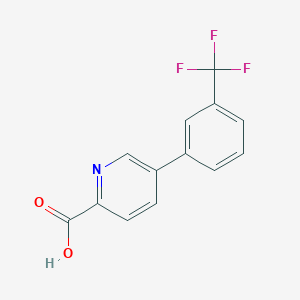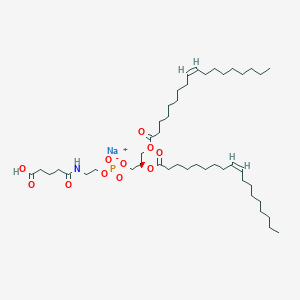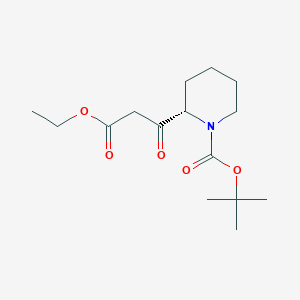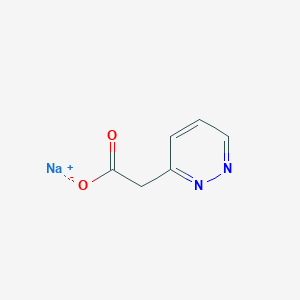
Ácido 5-(3-trifluorometilfenil)picolínico
Descripción general
Descripción
5-(3-Trifluoromethylphenyl)picolinic acid is a chemical compound characterized by its trifluoromethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety
Aplicaciones Científicas De Investigación
5-(3-Trifluoromethylphenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
The primary target of 5-(3-Trifluoromethylphenyl)picolinic acid are the zinc finger proteins (ZFPs) . These proteins play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
5-(3-Trifluoromethylphenyl)picolinic acid interacts with its targets, the zinc finger proteins, by binding to them in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of the functions of the zinc finger proteins, which are involved in viral replication and packaging .
Biochemical Pathways
It is known that the compound plays a role in zinc transport . By binding to zinc finger proteins and disrupting zinc binding, it potentially affects the pathways that these proteins are involved in, including those related to viral replication and packaging .
Result of Action
The molecular and cellular effects of the action of 5-(3-Trifluoromethylphenyl)picolinic acid include the inhibition of the function of zinc finger proteins, which are involved in viral replication and packaging . This results in the compound’s anti-viral activity, as demonstrated in vitro and in vivo .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Trifluoromethylphenyl)picolinic acid typically involves the following steps:
Bromination: The starting material, 3-trifluoromethylphenylbenzene, undergoes bromination to introduce a bromine atom at the desired position.
Coupling Reaction: The brominated compound is then subjected to a coupling reaction with picolinic acid derivatives under palladium-catalyzed conditions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of 5-(3-Trifluoromethylphenyl)picolinic acid may involve continuous flow reactors and large-scale palladium-catalyzed coupling reactions to ensure efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 5-(3-Trifluoromethylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the trifluoromethyl group to a methyl group.
Substitution: Substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Trifluoromethylpicolinic acid derivatives.
Reduction: Methylpicolinic acid derivatives.
Substitution: Various substituted picolinic acid derivatives.
Comparación Con Compuestos Similares
5-(3-Trifluoromethylphenyl)picolinic acid is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
5-(3-Methylphenyl)picolinic acid: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
5-(3-Chlorophenyl)picolinic acid: Contains a chlorine atom instead of a trifluoromethyl group, leading to different chemical behavior.
5-(3-Bromophenyl)picolinic acid: Features a bromine atom, which affects its reactivity and applications.
Propiedades
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-11(12(18)19)17-7-9/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQNGCSSANRFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680773 | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87789-84-2 | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate](/img/structure/B1504118.png)





![(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole](/img/structure/B1504141.png)
![2-Hydroxy-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester](/img/structure/B1504143.png)
![Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1504144.png)


![Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1504153.png)
![3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1504156.png)

